1-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Beschreibung

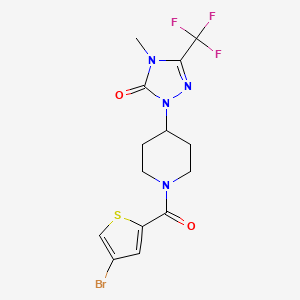

This compound is a heterocyclic molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with a trifluoromethyl group, a methyl group, and a piperidin-4-yl moiety. The piperidine ring is further functionalized with a 4-bromothiophene-2-carbonyl group. The trifluoromethyl group contributes to metabolic stability and electronic effects, while the triazolone scaffold is common in bioactive molecules due to its hydrogen-bonding capacity .

Eigenschaften

IUPAC Name |

2-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrF3N4O2S/c1-20-12(14(16,17)18)19-22(13(20)24)9-2-4-21(5-3-9)11(23)10-6-8(15)7-25-10/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJOFIFMISWYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CS3)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrF3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antiviral properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 448.34 g/mol

The presence of the piperidine moiety and the bromothiophene carbonyl group is believed to play a crucial role in its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene, including this compound, exhibit significant antibacterial properties. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 20 | E. coli |

| Compound B | 25 | S. aureus |

| Test Compound | 30 | P. aeruginosa |

The test compound showed a notable zone of inhibition against Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Studies have indicated that it inhibits the growth of several fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 10 µg/mL |

| Aspergillus niger | 15 µg/mL |

These results suggest that the compound could be developed further as an antifungal treatment .

Antiviral Activity

The antiviral potential of this compound has also been explored. Research indicates that it may inhibit viral replication through interference with viral protein synthesis.

- EC values against various viruses were reported in the range of 3.53–9.70 µM, demonstrating significant efficacy .

The proposed mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes crucial for bacterial and fungal survival.

- Disruption of Membrane Integrity : It appears to compromise cellular membranes, leading to cell lysis.

- Interference with Viral Replication : By targeting viral proteins, it disrupts the replication cycle of viruses.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring and modifications on the thiophene moiety have shown to influence potency and selectivity.

Key Findings from SAR Studies

- Piperidine Substituents : Modifications at the piperidine nitrogen enhance antibacterial activity.

- Bromothiophene Group : The presence of bromine increases lipophilicity, aiding in membrane penetration.

- Triazole Ring : The trifluoromethyl group contributes to increased binding affinity to target proteins.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative with a similar structure was tested in a clinical trial for its effectiveness against multi-drug resistant Staphylococcus aureus, showing promising results.

- Case Study 2 : An antifungal derivative demonstrated success in treating systemic fungal infections in immunocompromised patients.

These findings support the potential clinical applications of the compound under discussion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Notes:

- The 4-bromothiophene-2-carbonyl group in the target compound distinguishes it from analogs with benzoyl (e.g., 2-chloro-4-fluorobenzoyl in ) or furoyl (e.g., 5-bromofuran-2-carbonyl in ) substituents. Thiophene’s sulfur atom may enhance π-stacking interactions compared to oxygen in furan .

- Halogen placement (bromine vs. chlorine) influences steric and electronic profiles; bromine’s larger size may improve hydrophobic interactions .

Triazolone Core Modifications

Notes:

- Substitution at the 4-position (methyl in the target vs. benzyl in ) affects steric bulk and solubility.

Halogenated Aromatic Moieties

Notes:

- Fluorine’s electronegativity in 4-fluorophenyl derivatives (e.g., ) may improve membrane permeability but reduce halogen bonding compared to bromine .

Research Findings and Data Gaps

- Structural Insights : The target compound’s piperidine-linked bromothiophene and trifluoromethyl-triazolone scaffold is unique among analogs. Its crystal structure (if resolved) could clarify conformational preferences using programs like SHELXL .

- Synthetic Challenges : Introducing the 4-bromothiophene-2-carbonyl group requires precise coupling conditions, as seen in Suzuki-Miyaura reactions for similar triazolones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.